1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one
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Overview
Description
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one is a chemical compound with the molecular formula C18H11ClO and a molecular weight of 278.73 g/mol This compound is known for its unique structure, which includes a chloro-substituted phenyl ring and a butadienone moiety
Preparation Methods
The synthesis of 1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-iodophenylacetylene and 2-phenylethynyl bromide.
Coupling Reaction: The first step involves a Sonogashira coupling reaction between 5-chloro-2-iodophenylacetylene and 2-phenylethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of Butadienone: The resulting product undergoes further reactions, including deprotection and oxidation, to form the butadienone moiety.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and oxidizing or reducing agents.
Scientific Research Applications
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one can be compared with other similar compounds, such as:
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2-buten-1-one: This compound has a similar structure but lacks the butadienone moiety, which may affect its reactivity and applications.
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-pentadien-1-one:
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct reactivity and wide range of applications.
Properties
Molecular Formula |
C18H11ClO |
---|---|
Molecular Weight |
278.7 g/mol |
InChI |
InChI=1S/C18H11ClO/c1-2-6-18(20)17-13-16(19)12-11-15(17)10-9-14-7-4-3-5-8-14/h3-8,11-13H,1H2 |
InChI Key |
JRLCUSSOSSFUGK-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC(=O)C1=C(C=CC(=C1)Cl)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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